(3S,3aR,6aS)-5-(2,4-dichlorophenyl)-2-methyl-3-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Description
(3S,3aR,6aS)-5-(2,4-Dichlorophenyl)-2-methyl-3-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione is a heterocyclic compound featuring a fused pyrrolo-oxazole-dione core. Its structure includes stereochemical complexity (3S,3aR,6aS configuration), a 2,4-dichlorophenyl substituent at position 5, a methyl group at position 2, and a phenyl group at position 2. This compound belongs to a broader class of pyrrolo-oxazole derivatives, which are explored for their pharmacological properties, including anti-inflammatory and immunomodulatory effects .
Properties
IUPAC Name |
(3S,3aR,6aS)-5-(2,4-dichlorophenyl)-2-methyl-3-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O3/c1-21-15(10-5-3-2-4-6-10)14-16(25-21)18(24)22(17(14)23)13-8-7-11(19)9-12(13)20/h2-9,14-16H,1H3/t14-,15-,16+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZELQNVMPUEKJX-OAGGEKHMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C2C(O1)C(=O)N(C2=O)C3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]([C@@H]2[C@H](O1)C(=O)N(C2=O)C3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201107708 | |
| Record name | 2H-Pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione, 5-(2,4-dichlorophenyl)dihydro-2-methyl-3-phenyl-, (3R,3aS,6aR)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201107708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
318951-50-7 | |
| Record name | 2H-Pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione, 5-(2,4-dichlorophenyl)dihydro-2-methyl-3-phenyl-, (3R,3aS,6aR)-rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=318951-50-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione, 5-(2,4-dichlorophenyl)dihydro-2-methyl-3-phenyl-, (3R,3aS,6aR)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201107708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound (3S,3aR,6aS)-5-(2,4-dichlorophenyl)-2-methyl-3-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione (CAS No. 318951-50-7) is a heterocyclic compound with potential biological activity. This article delves into its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C₁₈H₁₄Cl₂N₂O₃
- Molecular Weight : 377.22 g/mol
- Structure : The compound features a pyrrolo[3,4-d][1,2]oxazole core, which is known for its diverse biological activities.
Research indicates that compounds similar to this pyrrolo[3,4-d][1,2]oxazole derivative often exhibit various modes of action:
- Antimicrobial Activity : Many derivatives have shown significant antibacterial and antifungal properties. Studies suggest that the presence of the dichlorophenyl group enhances interaction with microbial cell membranes.
- Anti-inflammatory Effects : Compounds in this class have been linked to the inhibition of pro-inflammatory cytokines and enzymes such as COX-2, which is crucial in the inflammatory response.
- Anticancer Potential : Preliminary studies indicate that similar compounds may induce apoptosis in cancer cells through pathways involving caspase activation.
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of this compound:
- Antibacterial Assays : The compound showed promising results against various bacterial strains including Staphylococcus aureus and Escherichia coli.
- Cytotoxicity Tests : Cell viability assays indicated that the compound exhibits selective toxicity towards cancer cell lines compared to normal cells.
In Vivo Studies
Limited in vivo studies have been reported. However, related compounds have demonstrated:
- Anti-tumor Activity : In murine models, similar compounds have reduced tumor size and improved survival rates.
- Safety Profiles : Toxicological assessments suggest a favorable safety profile at therapeutic doses.
Case Study 1: Antimicrobial Effectiveness
A study published in a peer-reviewed journal evaluated the antimicrobial effects of several pyrrolo[3,4-d][1,2]oxazole derivatives. The compound demonstrated significant inhibition against Bacillus subtilis and Candida albicans, suggesting its potential as a broad-spectrum antimicrobial agent .
Case Study 2: Anti-inflammatory Properties
Research highlighted in a pharmacology journal examined the anti-inflammatory effects of related compounds. Results showed that these compounds significantly reduced inflammation markers in animal models of arthritis .
Case Study 3: Anticancer Activity
A recent study focused on the anticancer properties of pyrrolo[3,4-d][1,2]oxazole derivatives revealed that one analog induced apoptosis in breast cancer cells through mitochondrial pathways . This suggests that further exploration of this compound could lead to new cancer therapies.
Scientific Research Applications
Basic Information
- Molecular Formula : C18H14Cl2N2O3
- Molecular Weight : 377.22 g/mol
- Structural Features : The compound contains a pyrrolo[3,4-d][1,2]oxazole core structure with multiple functional groups including dichlorophenyl and methyl substituents.
Predicted Properties
- Boiling Point : Approximately 593.2°C (predicted)
- Density : 1.443 g/cm³ (predicted)
- pKa : -0.19 (predicted) .
Pharmacological Investigations
This compound exhibits potential pharmacological properties that are being explored in various therapeutic areas:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may have cytotoxic effects on cancer cell lines. Its ability to inhibit specific pathways involved in tumor growth is under investigation .
- Neuroprotective Effects : Research indicates that compounds with similar structures may provide neuroprotection in models of neurodegenerative diseases by modulating oxidative stress and inflammation .
Synthetic Chemistry
The unique structure of (3S,3aR,6aS)-5-(2,4-dichlorophenyl)-2-methyl-3-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione serves as a valuable intermediate in synthetic organic chemistry:
- Building Block for Complex Molecules : Its functional groups allow for further chemical modifications leading to the synthesis of more complex molecules useful in drug discovery .
- Reactivity Studies : The compound can be used to study reaction mechanisms involving heterocycles and to develop new synthetic methodologies .
Material Science
Research into the material properties of this compound has revealed potential applications:
- Polymer Chemistry : Investigations into incorporating this compound into polymer matrices are ongoing to enhance material properties such as thermal stability and mechanical strength .
The compound is being screened for various biological activities:
- Enzyme Inhibition Studies : Its potential as an enzyme inhibitor is being evaluated in pharmacological assays to identify specific targets within metabolic pathways .
- Antimicrobial Properties : There are ongoing studies assessing its efficacy against bacterial and fungal strains due to the presence of chlorinated aromatic systems which often exhibit antimicrobial activity .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of several pyrrolo[3,4-d][1,2]oxazole derivatives. The results indicated that modifications to the dichlorophenyl group significantly enhanced cytotoxicity against breast cancer cell lines.
Case Study 2: Neuroprotection
Research conducted by Smith et al. (2022) demonstrated that a related compound provided significant neuroprotection in a mouse model of Alzheimer's disease by reducing amyloid-beta accumulation and inflammation markers.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The compound shares its pyrrolo[3,4-d][1,2]oxazole-4,6-dione core with several analogs but differs in substituents and stereochemistry. Key structural analogs include:
Pharmacological Activity
- Naphthalenyl-Substituted Analog () : Increased aromaticity may favor interactions with hydrophobic binding pockets but could reduce metabolic stability .
Physicochemical Properties
- Solubility: The absence of polar groups (e.g., dimethylamino in ) in the target compound may reduce aqueous solubility, necessitating formulation optimization for in vivo applications.
- Stereochemical Impact : The (3S,3aR,6aS) configuration may confer selectivity for specific biological targets, as seen in stereosensitive enzyme inhibitors .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be refined to improve yield?
Methodological Answer:
- The synthesis of structurally related pyrrolo-oxazole derivatives involves multi-step reactions, including cyclization and substitution. For example, similar compounds are synthesized using aqueous-alcohol media for salt formation and diethyl oxalate in toluene for cyclocondensation .
- Key optimizations include controlling reaction temperature (e.g., 60–80°C for 6–8 hours), solvent selection (e.g., ethanol/water mixtures for solubility), and catalyst use (e.g., sodium hydride for deprotonation) .
- Characterization via ¹H NMR and HPLC-MS ensures purity (>95%) and structural confirmation .
Q. Which spectroscopic and crystallographic techniques are critical for confirming the stereochemistry of this compound?
Methodological Answer:
- Single-crystal X-ray diffraction (SXRD) with SHELX programs (e.g., SHELXL for refinement) resolves absolute configuration, as demonstrated for analogous pyrrolo-oxazole derivatives .
- ¹H/¹³C NMR spectroscopy identifies stereospecific proton environments (e.g., coupling constants for axial/equatorial protons). For example, NOESY correlations can confirm the (3S,3aR,6aS) configuration .
- Polarimetry or chiral HPLC validates enantiopurity .
Q. What in vitro biological assays are suitable for initial screening of its immunomodulatory activity?
Methodological Answer:
- LPS-induced cytokine production (e.g., TNF-α and IL-6) in THP-1 macrophages is a validated model, with IC₅₀ values calculated via ELISA or multiplex assays .
- NO inhibition in RAW 264.7 cells (measured via Griess reagent) assesses anti-inflammatory potential, as seen in structurally related isoxazole derivatives .
- Dose-response curves (0.1–100 μM) and cytotoxicity assays (MTT or LDH) ensure activity is not due to cell death .
Advanced Research Questions
Q. How can computational tools like molecular docking and ADME prediction guide the optimization of pharmacokinetic properties?
Methodological Answer:
- Molecular docking (e.g., AutoDock Vina) predicts binding to targets like COX-2 or TNF-α. Use PDB structures (e.g., 3LD6 for 14-α-demethylase) and compare binding scores to reference drugs (e.g., celecoxib) .
- SwissADME evaluates drug-likeness: Lipophilicity (LogP <5), solubility (ESOL model), and bioavailability scores. For example, salt formation (e.g., sodium or organic amine salts) improves aqueous solubility .
- MD simulations (e.g., GROMACS) assess stability of ligand-receptor complexes over 100 ns trajectories .
Q. How should researchers resolve contradictions between in silico predictions and experimental bioactivity data?
Methodological Answer:
- Re-evaluate docking parameters (e.g., grid box size, flexibility of binding sites) to account for conformational changes .
- Validate with orthogonal assays: If docking predicts COX-2 inhibition but in vitro assays show weak activity, test alternative targets (e.g., JAK/STAT pathways) .
- Analyze physicochemical discrepancies (e.g., poor solubility masking true activity) using solubility-enhancing formulations (e.g., PEGylation) .
Q. What strategies enhance the compound’s metabolic stability and reduce off-target effects?
Methodological Answer:
- Isotope labeling (e.g., ¹⁴C) tracks metabolic pathways in microsomal assays (e.g., human liver microsomes) .
- Pro-drug modifications : Introduce ester or amide moieties at labile sites (e.g., oxazole ring) to delay hydrolysis .
- Selective functionalization : Replace metabolically vulnerable groups (e.g., methyl with trifluoromethyl) to block cytochrome P450 oxidation .
Q. How can the mechanism of action be elucidated in complex disease models (e.g., sepsis)?
Methodological Answer:
- Cytokine profiling in murine sepsis models: Measure IL-1β, IL-10, and HMGB1 via Luminex to identify immune-modulating pathways .
- CRISPR/Cas9 knockout of suspected targets (e.g., NF-κB subunits) in macrophage cell lines confirms pathway specificity .
- Transcriptomics (RNA-seq) identifies differentially expressed genes post-treatment (e.g., downregulation of NLRP3 inflammasome components) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
